LY341495
概要
説明
LY-341495は、製薬会社イーライリリーが開発した研究化合物です。 これは、グループIIメタボトロピックグルタミン酸受容体(mGluR 2/3)に対する強力で選択的なオルソステリックアンタゴニストです 。この化合物は、さまざまな生理学的および病理学的プロセスにおけるこれらの受容体の役割を研究するために、科学研究で広く使用されてきました。
科学的研究の応用
LY-341495 has been extensively used in scientific research due to its potent and selective antagonism of group II metabotropic glutamate receptors. Some of its applications include:
Neuroscience: Studying the role of mGluR 2/3 in synaptic plasticity, learning, and memory.
Psychiatry: Investigating the potential antidepressant effects of LY-341495 in animal models.
Pharmacology: Examining the interaction of LY-341495 with other neurotransmitter systems, such as dopamine and opioid receptors.
Drug Development: Exploring the potential of LY-341495 as a lead compound for developing new therapeutics for neurological and psychiatric disorders.
作用機序
LY-341495は、グループIIメタボトロピックグルタミン酸受容体(mGluR 2/3)に選択的に結合して遮断することにより、その効果を発揮します 。これらの受容体は、シナプス伝達とニューロンの興奮性を調節する役割を果たしています。 これらの受容体をアンタゴナイズすることにより、LY-341495は、神経伝達物質の放出やシナプス可塑性など、さまざまなシグナル伝達経路に影響を与えることができます 。この作用機序は、行動、認知、疼痛知覚への影響の基礎となっています。
類似の化合物との比較
LY-341495は、グループIIメタボトロピックグルタミン酸受容体に対する高い効力と選択性においてユニークです。類似の化合物には、次のようなものがあります。
LY-487,379: mGluR 2のポジティブアロステリックモジュレーターであり、抗運動失調作用および抗精神病作用を示すことが示されています.
LY-354,740: mGluR 2/3のオルソステリックアゴニストであり、受容体活性化の効果を研究するために研究で使用されています.
1-フルオロ-LY-341,495: 優れた薬物動態プロファイルを持ち、mGluR 2/3親和性が類似しているアナログ.
これらの化合物は、類似の標的を共有していますが、作用機序と薬理学的プロファイルが異なります。これは、LY-341495がmGluR 2/3の選択的なアンタゴニズムにおいてユニークであることを示しています。
生化学分析
Biochemical Properties
LY341495 interacts with various enzymes, proteins, and other biomolecules, primarily through its antagonistic effect on group II metabotropic glutamate receptors . It has been found to have IC50 values of 2.3, 1.3, 173, 990, 6800, 8200, and 22000 nM for human mGlu 2, mGlu 3, mGlu 8, mGlu 7a, mGlu 1a, mGlu 5a, and mGlu 4a receptors respectively . This indicates that this compound has a high affinity for mGlu 2 and mGlu 3 receptors, suggesting that these receptors are the primary targets of this compound in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reverse the anti-dyskinetic and anti-psychotic benefits conferred by mGlu 2 activation and serotonin 2A (5-HT 2A) antagonism . In addition, this compound treatment has been observed to inhibit B16-F10 melanoma growth in vivo . These effects suggest that this compound can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of this compound involves its antagonistic effect on group II metabotropic glutamate receptors . By binding to these receptors, this compound inhibits their activation, thereby modulating the signaling pathways that they are involved in . This can lead to changes in gene expression and cellular metabolism . For example, in several rodent models, acute administration of this compound induced antidepressant-like effects via a mechanism of action similar to that of ketamine .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that chronic this compound treatment can reverse the behavioral effects of chronic unpredictable stress (CUS) in mice
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, it has been found that a higher dose of this compound, associated with a higher antagonistic effect at mGlu 3 receptors, resulted in a reduction of the reversal of mGlu 2 activation and 5-HT 2A blockade on dyskinesia . This suggests that the dosage of this compound can significantly influence its effects.
Metabolic Pathways
Given its role as a group II metabotropic glutamate receptor antagonist, it is likely that this compound interacts with enzymes and cofactors involved in glutamate signaling .
Transport and Distribution
Given its role as a group II metabotropic glutamate receptor antagonist, it is likely that this compound interacts with transporters or binding proteins involved in glutamate signaling .
Subcellular Localization
Given its role as a group II metabotropic glutamate receptor antagonist, it is likely that this compound is localized to areas of the cell where these receptors are present .
準備方法
化学反応の分析
LY-341495は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: LY-341495は、還元されて還元アナログを形成することができ、これは異なる薬理学的特性を持つ可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
LY-341495は、グループIIメタボトロピックグルタミン酸受容体の強力で選択的なアンタゴニズムのために、科学研究で広く使用されてきました。その用途には、次のようなものがあります。
類似化合物との比較
LY-341495 is unique in its high potency and selectivity for group II metabotropic glutamate receptors. Similar compounds include:
LY-487,379: A positive allosteric modulator of mGluR 2, which has been shown to have anti-dyskinetic and anti-psychotic effects.
LY-354,740: An orthosteric agonist of mGluR 2/3, used in research to study the effects of receptor activation.
1-fluoro-LY-341,495: An analog with a superior pharmacokinetic profile and similar mGluR 2/3 affinity.
These compounds share similar targets but differ in their specific mechanisms of action and pharmacological profiles, highlighting the uniqueness of LY-341495 in its selective antagonism of mGluR 2/3.
特性
CAS番号 |
201943-63-7 |
---|---|
分子式 |
C20H19NO5 |
分子量 |
353.4 g/mol |
IUPAC名 |
(1S)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15?,20-/m0/s1 |
InChIキー |
VLZBRVJVCCNPRJ-UKEAJUSLSA-N |
SMILES |
C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |
異性体SMILES |
C1[C@@H](C1[C@@](CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |
正規SMILES |
C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid LY 341495 LY-341495 LY341495 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is LY341495?
A1: this compound is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). [, ]
Q2: How does this compound interact with mGluR2/3 receptors?
A2: this compound acts as a competitive antagonist, binding to the glutamate binding site on mGluR2/3 receptors and preventing activation by the endogenous agonist, glutamate. [, ]
Q3: What are the downstream effects of this compound binding to mGluR2/3 receptors?
A3: this compound binding to mGluR2/3 receptors inhibits their downstream signaling pathways. This includes blocking the suppression of glutamate release from presynaptic neurons and inhibiting the activation of G-proteins coupled to the receptors. [, , ]
Q4: How does the affinity of this compound for mGluR2 differ from its affinity for mGluR4?
A4: this compound exhibits weak selectivity for mGluR2 over mGluR4, impacting the interpretation of glutamate selectivity in the presence of this antagonist. Increasing concentrations of this compound diminishes the inherent selectivity of glutamate for mGluR2 over mGluR4. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H19NO5. Its molecular weight is 353.37 g/mol.
Q6: Is there spectroscopic data available for this compound?
A6: While this document does not provide specific spectroscopic data, details on analytical methods used to characterize this compound can be found in the cited research papers.
Q7: What are the potential therapeutic applications of this compound?
A7: Preclinical studies suggest potential therapeutic applications of this compound in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, addiction, and Parkinson's disease. [, , , , , ]
Q8: How does this compound compare to ketamine in terms of its antidepressant-like effects?
A8: Both this compound and ketamine exhibit rapid antidepressant-like effects in preclinical models. Mechanistically, this compound, similar to ketamine, rapidly activates the mTOR pathway and increases synaptic protein levels. []
Q9: Are there any studies combining this compound with other drugs for potential therapeutic benefits?
A9: Research indicates that combining this compound with (R)-ketamine can induce rapid and sustained antidepressant-like effects in the chronic unpredictable mild stress (CUMS) model of depression, potentially offering a more effective treatment strategy with reduced side effects. []
Q10: How does chronic this compound treatment affect hippocampal mTORC1 signaling in mice with CUS-induced depression?
A10: Chronic administration of this compound effectively reverses CUS-induced behavioral deficits and rescues CUS-induced reductions in mTORC1 phosphorylation, downstream effector activation, and synaptic protein expression in the hippocampus. []
Q11: Does this compound impact dopaminergic neurotransmission?
A11: Acute administration of this compound, similar to ketamine, enhances dopaminergic neurotransmission. This effect is evidenced by an increase in spontaneously active dopamine neurons in the ventral tegmental area, elevated dopamine levels in the nucleus accumbens and prefrontal cortex, and enhanced locomotor-stimulatory effects of quinpirole. []
Q12: What is the role of this compound in pain modulation?
A12: Intrathecal administration of this compound demonstrates antinociceptive effects in the formalin test by suppressing the phase 2 flinching response, suggesting the involvement of group II mGluRs in facilitated pain processing at the spinal level. []
Q13: How does the combination of this compound and morphine impact nociception?
A13: Intrathecal co-administration of this compound and morphine reveals a synergistic interaction in producing antinociception, suggesting potential therapeutic benefits for managing pain. []
Q14: Can this compound influence the immunosuppressive function of MDSCs and melanoma tumor growth?
A14: this compound has been shown to attenuate the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs) expressing mGluR2/3. In vivo, this compound treatment inhibited B16-F10 melanoma tumor growth. []
Q15: What in vitro assays have been used to study this compound?
A15: Various in vitro assays have been employed to characterize the pharmacological profile of this compound, including radioligand binding assays using [3H]this compound, [3H]-LY341495 binding assays in cells expressing human group II (mGlu2 and mGlu3) receptors, and functional assays such as [35S]GTPγS binding and cAMP accumulation assays. [, , ]
Q16: What animal models have been used to study the effects of this compound?
A16: this compound has been evaluated in various animal models, including rodent models of depression (forced swim test, tail suspension test, chronic unpredictable stress), pain (formalin test, thermal nociception), Parkinson’s disease (MPTP-induced toxicity), and addiction (cocaine self-administration and reinstatement). [, , , , , , ]
Q17: Have there been any clinical trials conducted with this compound?
A17: While this document does not cite clinical trials for this compound, it's crucial to consult updated clinical trial databases for the latest information on its clinical development.
Q18: What is known about the safety and toxicity profile of this compound?
A18: Preclinical studies provide insights into the safety and toxicity profile of this compound. Further investigation is needed to fully elucidate its safety profile and potential long-term effects.
Q19: What is the historical context and key milestones in the research of this compound?
A19: this compound has been instrumental in advancing our understanding of group II mGluRs and their potential as therapeutic targets since its initial characterization in the late 1990s. [] Its development has facilitated numerous preclinical studies and contributed to the emergence of mGluR-based drug discovery efforts for various neurological and psychiatric disorders.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。